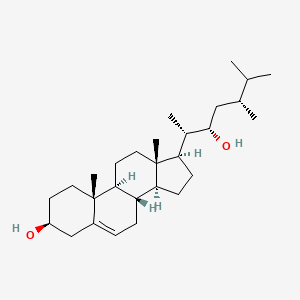
22S-hydroxycampesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(22S)-22-hydroxycampesterol is a brassinosteroid that is campesterol bearing an additional 22S-hydroxy substituent. It is a brassinosteroid, a 3beta-sterol, a 22-hydroxy steroid and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a campestane.
Applications De Recherche Scientifique
Brassinosteroid Biosynthesis
22S-Hydroxycampesterol plays a role in the brassinosteroid biosynthetic pathway. It has been identified as a natural component in cultured Catharanthus roseus cells and Arabidopsis seedlings. Studies have shown that this compound is part of a metabolic pathway leading to brassinolide biosynthesis, highlighting its role in plant growth and development (Fujioka, Takatsuto, & Yoshida, 2002).
Synthetic Routes for Brassinolide Precursors
A new synthetic route to 22S-hydroxy-24R-methyl steroids, including this compound, has been developed. This synthetic approach is significant for the preparation of early brassinolide biosynthetic precursors, highlighting the role of this compound in steroid synthesis (Hurski, Zhabinskii, & Khripach, 2012).
Role in Cytochrome P450-Catalyzed Reactions
This compound is a substrate in cytochrome P450-catalyzed reactions within the brassinosteroid biosynthetic process. In rice, CYP90D2 and CYP90D3 enzymes catalyze the C-23 hydroxylation of various 22-hydroxylated brassinosteroids, including this compound (Sakamoto et al., 2012).
Neuroprotective Properties
This compound analogs, such as 22R-hydroxycholesterol, have been investigated for their neuroprotective properties. Studies have found that 22R-hydroxycholesterol protects neuronal cells from beta-amyloid-induced cytotoxicity, suggesting potential applications in Alzheimer's disease treatment (Lecanu et al., 2009).
Propriétés
Formule moléculaire |
C28H48O2 |
|---|---|
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h7,17-19,21-26,29-30H,8-16H2,1-6H3/t18-,19+,21+,22+,23-,24+,25+,26+,27+,28-/m1/s1 |
Clé InChI |
LSZJAIFORSLKOY-PACUACIMSA-N |
SMILES isomérique |
C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C |
SMILES canonique |
CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(3-phenoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B1254308.png)
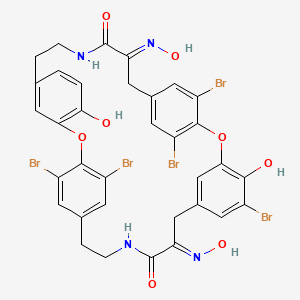
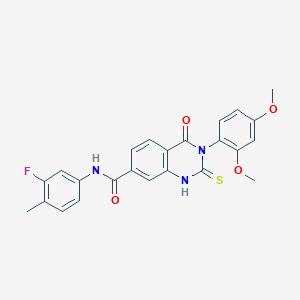
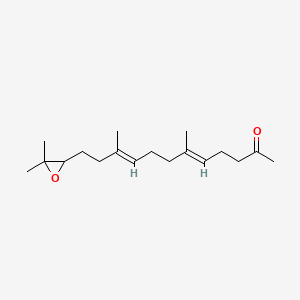
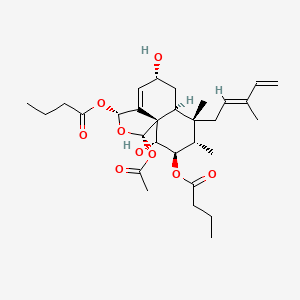
![2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1254319.png)
![16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254320.png)
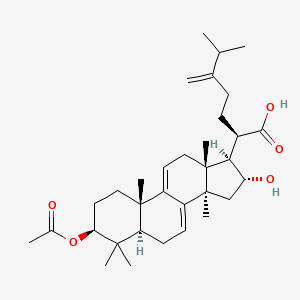
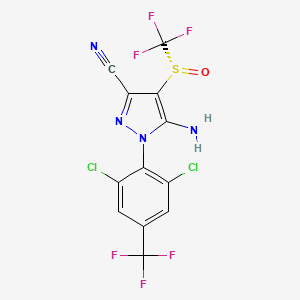
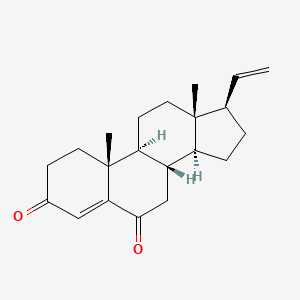
![(1R)-1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol](/img/structure/B1254325.png)
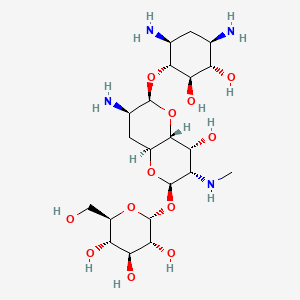
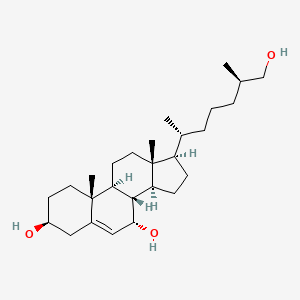
![[(2,6-Dimethylphenyl)carbamoyl]formic acid](/img/structure/B1254331.png)
